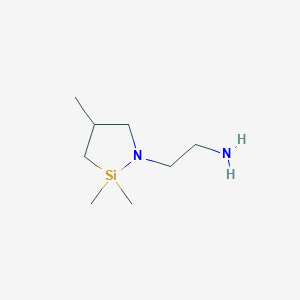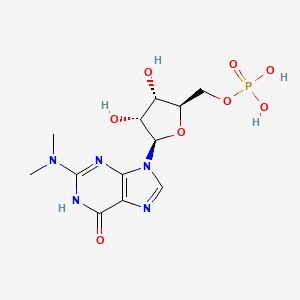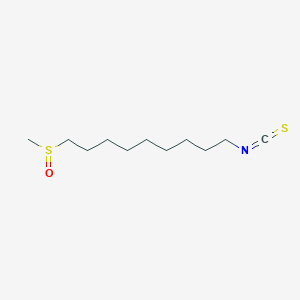
Acetone 2,4-Dinitrophenylhydrazone-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetone 2,4-Dinitrophenylhydrazone-13C3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of acetone and 2,4-dinitrophenylhydrazine, where three carbon atoms are replaced with the carbon-13 isotope. This compound is often used as a reference material in analytical chemistry due to its well-defined structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetone 2,4-Dinitrophenylhydrazone-13C3 involves the reaction of acetone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Dissolve 2,4-dinitrophenylhydrazine in an acidic medium (e.g., hydrochloric acid).
- Add acetone-13C3 to the solution.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of acetone-13C3 and 2,4-dinitrophenylhydrazine in an acidic medium.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of industrial filtration and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetone 2,4-Dinitrophenylhydrazone-13C3 undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with aldehydes and ketones.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Addition-Elimination Reactions: Typically involve the use of aldehydes or ketones as reactants, with the reaction proceeding in an acidic or basic medium.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Addition-Elimination Reactions: The major products are hydrazones, which are formed by the addition of the hydrazine group to the carbonyl compound followed by the elimination of water.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Acetone 2,4-Dinitrophenylhydrazone-13C3 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference material for the identification and quantification of carbonyl compounds in various samples.
Biological Research: Employed in studies involving metabolic pathways and enzyme activities.
Medical Research: Utilized in the investigation of disease mechanisms and the development of diagnostic tools.
Industrial Applications: Applied in quality control processes and the development of new materials.
Mechanism of Action
The mechanism of action of Acetone 2,4-Dinitrophenylhydrazone-13C3 involves its interaction with carbonyl compounds. The compound forms a hydrazone derivative by reacting with the carbonyl group, which can then be analyzed using various analytical techniques. This reaction is facilitated by the presence of the carbon-13 isotope, which enhances the compound’s stability and detectability.
Comparison with Similar Compounds
Similar Compounds
Acetone 2,4-Dinitrophenylhydrazone: The non-labeled version of the compound, which lacks the carbon-13 isotope.
Other Dinitrophenylhydrazones: Compounds derived from different carbonyl compounds, such as aldehydes and ketones.
Uniqueness
Acetone 2,4-Dinitrophenylhydrazone-13C3 is unique due to the presence of the carbon-13 isotope, which provides enhanced stability and detectability in analytical applications. This makes it particularly valuable in research settings where precise measurements are required .
Properties
CAS No. |
395075-27-1 |
|---|---|
Molecular Formula |
C₆¹³C₃H₁₀N₄O₄ |
Molecular Weight |
241.18 |
Synonyms |
2-Propanone-13C3 2-(2,4-Dinitrophenyl)hydrazone; 2-Propanone-13C3 (2,4-Dinitrophenyl)hydrazone; Acetone-13C3 (2,4-Dinitrophenyl)hydrazone; 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-13C3; NSC 131450-13C3; NSC 6120-13C3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


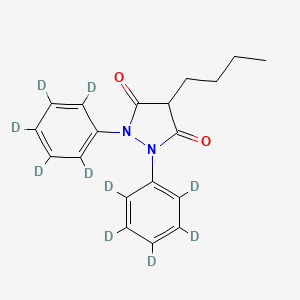
![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)
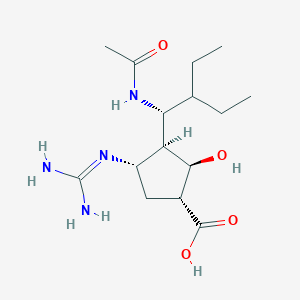
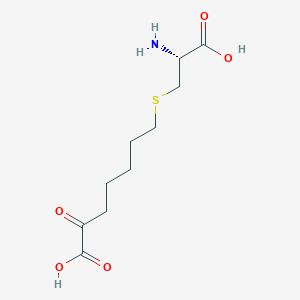
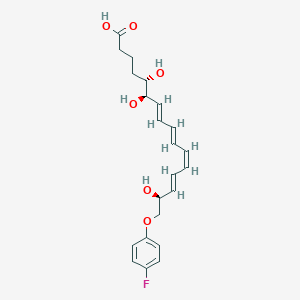
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)
